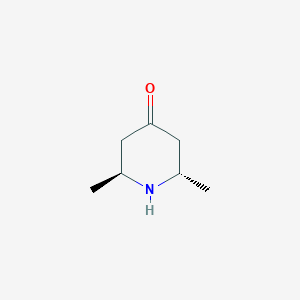

Trans-2,6-dimethyl-4-oxo-piperidine

Description

Significance of Piperidine (B6355638) and Piperidinone Scaffolds in Organic and Medicinal Chemistry Research

Piperidine and its oxidized form, piperidinone, are considered privileged structures in medicinal chemistry. This means they are molecular frameworks that are repeatedly found in biologically active compounds. The piperidine scaffold is a common feature in many alkaloids and pharmaceuticals, valued for its ability to influence a compound's pharmacological profile. nih.govnih.govresearchgate.net

Piperidinone scaffolds, which contain a ketone functional group within the piperidine ring, are of particular interest as they serve as versatile synthetic intermediates. researchgate.netresearchgate.net The carbonyl group can be easily manipulated to introduce a variety of substituents, allowing for the creation of diverse molecular libraries for drug discovery. researchgate.net These scaffolds are precursors to the piperidine ring and are found in numerous natural products and drug candidates. researchgate.net Research has shown that piperidinone derivatives exhibit a wide range of biological activities. researchgate.netajchem-a.com

The significance of these scaffolds lies in their ability to:

Serve as building blocks: They provide a three-dimensional framework that can be readily functionalized to create complex molecules. ajchem-a.comajchem-a.com

Influence biological activity: The piperidine and piperidinone cores can interact with biological targets and are crucial for the inhibitory activity of many compounds. ajchem-a.com

Modulate physicochemical properties: The presence of the nitrogen atom and other functional groups can affect a molecule's solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic properties. frontiersin.orgresearchgate.net

Stereochemical Complexity and Importance of Substituted Piperidines

The introduction of substituents on the piperidine ring, as in trans-2,6-dimethyl-4-oxo-piperidine, creates stereocenters, leading to stereoisomers. These are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. The stereochemistry of substituted piperidines is of paramount importance in medicinal chemistry because different stereoisomers of a drug can have vastly different biological activities, potencies, and safety profiles. thieme-connect.com

The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure substituted piperidines, which is essential for the development of new and more effective therapeutic agents. researchgate.netnih.gov

Historical Context and Evolution of Research on 4-Oxo-piperidine Systems

Research into piperidine and its derivatives has a long history, with early work focusing on the isolation and characterization of naturally occurring alkaloids containing this scaffold. The synthesis of piperidines has been a fundamental pursuit in organic chemistry since the 19th century. nih.gov

The synthesis of 4-piperidones, specifically, has been a focus of synthetic chemists for many years. One of the classic methods is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine. jocpr.com Over the decades, numerous synthetic strategies have been developed to access variously substituted 4-piperidones, reflecting their importance as synthetic intermediates. dtic.mil These methods include cycloaddition reactions, tandem addition-cycloaddition reactions, and the reduction of pyridine (B92270) derivatives. nih.govdtic.mil

Initially, research was primarily driven by the need to synthesize natural products and their analogues. However, with the rise of medicinal chemistry, the focus shifted towards the development of novel piperidinone-based compounds with specific biological activities. researchgate.net Modern research continues to refine synthetic methodologies to be more efficient, stereoselective, and environmentally friendly. ajchem-a.com The evolution of analytical techniques has also played a crucial role, allowing for the detailed characterization of the stereochemistry and conformation of these complex molecules. chemrevlett.comresearchgate.net

Interactive Data Table: Properties of Trans-2,6-dimethyl-4-oxo-piperidine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| Trans-2,6-dimethyl-4-oxo-piperidine | C7H13NO | 127.18 | Not explicitly found, but related to N-protected versions | A piperidinone with two methyl groups in a trans configuration. |

| tert-butyl trans-2,6-dimethyl-4-oxo-piperidine-1-carboxylate | C12H21NO3 | 227.3 | 184368-70-5 | N-Boc protected form of the parent compound, often used in synthesis. atkchemical.comcalpaclab.com |

| 2,6-Dimethylpiperidine (B1222252) | C7H15N | 113.20 | 504-03-0 | The reduced form of the parent compound, existing as three stereoisomers. wikipedia.org |

| 4-Piperidone (B1582916) | C5H9NO | 99.13 | 41662-97-7 | The parent piperidinone scaffold. |

| 2,2,6,6-Tetramethyl-4-piperidinone | C9H17NO | 155.24 | 826-36-8 | A related piperidinone with four methyl groups, also known as Triacetonamine. hmdb.ca |

Propriétés

IUPAC Name |

(2S,6S)-2,6-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOYMNCAWSORG-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 2,6 Dimethyl 4 Oxo Piperidine and Its Stereoisomers

Stereoselective and Enantioselective Approaches to Trans-2,6-dimethyl-4-oxo-piperidine

The controlled spatial arrangement of substituents on the piperidine (B6355638) ring is crucial for its biological activity and function as a chiral building block. Methodologies that selectively yield the trans configuration are of high value.

A robust method for the stereoselective synthesis of trans-2,6-disubstituted-4-oxopiperidines involves an acid-mediated 6-endo-trig cyclization. rsc.org This intramolecular reaction constructs the piperidine ring from an acyclic amine-substituted enone precursor. The key to the stereoselectivity lies in the careful control of the reaction conditions to favor the formation of the thermodynamically more stable trans product. rsc.org This approach has been successfully applied to generate trans-6-alkyl-2-methyl-4-oxopiperidines with high purity and yields. rsc.org

The success of the acid-mediated cyclization hinges on the selection of appropriate conditions that promote the desired ring-closing while preventing unwanted side reactions, such as the cleavage of protecting groups (e.g., Boc-protecting group) or the formation of acetals. rsc.org Research has demonstrated that specific Brønsted acids are effective in catalyzing this transformation. The optimization of acid type, concentration, and reaction time is critical for achieving high diastereoselectivity in favor of the trans isomer. rsc.orgnih.gov Conditions are fine-tuned to ensure a clean conversion to the 4-oxopiperidine product. rsc.org

Table 1: Optimized Conditions for Acid-Mediated Cyclization

| Parameter | Condition | Purpose | Citation |

| Catalyst | Brønsted Acid | To facilitate the 6-endo-trig cyclization. | rsc.orgnih.gov |

| Protecting Group | Boc (tert-Butoxycarbonyl) | To protect the amine during synthesis and remain intact during cyclization. | rsc.org |

| Reaction Environment | Anhydrous | To prevent side reactions such as acetal (B89532) formation with the ketone product. | rsc.org |

| Outcome | Clean formation of trans-4-oxopiperidine | To achieve high stereoselectivity and overall yield. | rsc.org |

Table 2: Substrate Scope for Trans-4-Oxopiperidine Synthesis

| R Group on Enone | Product | Stereochemistry | Citation |

| Methyl | trans-2,6-dimethyl-4-oxopiperidine | trans | rsc.org |

| Various Alkyl Groups | trans-6-alkyl-2-methyl-4-oxopiperidines | trans | rsc.org |

An alternative and powerful strategy for the asymmetric synthesis of trans-2,6-disubstituted piperidines begins with N-sulfinyl δ-amino β-keto phosphonates. nih.govacs.orgnih.gov These chiral building blocks undergo a one-pot conversion to 3-phosphoryl dihydropyridones, which are key intermediates in this synthetic sequence. nih.govacs.org This method provides access to enantiopure piperidine derivatives, which are valuable for pharmaceutical development. nih.gov

A critical step in this pathway is the stereoselective addition of organocuprates to the dihydropyridone intermediates. nih.govacs.org This conjugate addition reaction proceeds with high diastereoselectivity to establish the desired trans relationship between the substituents at the C2 and C6 positions of the piperidine ring. nih.govresearchgate.net The choice of the organocuprate reagent allows for the introduction of a variety of substituents at the 6-position, adding to the versatility of the method. The sulfinyl group on the nitrogen atom acts as a chiral auxiliary, directing the incoming nucleophile to achieve high stereocontrol.

The final stage of this synthetic sequence involves the transformation of the 3-phosphoryl piperidine intermediate. A one-pot procedure has been developed for the dephosphorylation to yield the corresponding trans-1,2,5,6-tetrahydropyridine. nih.govacs.org This efficient, single-operation process streamlines the synthesis, making it a practical approach for obtaining these valuable chiral building blocks. nih.gov The resulting tetrahydropyridines can be further functionalized to access a wide array of polysubstituted piperidine alkaloids. nih.govacs.org

Intramolecular Aza-Michael Reactions for 2,6-Trans Selectivity

The intramolecular aza-Michael addition is a powerful ring-closing reaction for the formation of nitrogen-containing heterocycles. ntu.edu.sg This strategy involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule, leading to the formation of a piperidine ring.

The base-induced intramolecular aza-Michael reaction offers a direct and efficient route to 2,6-disubstituted piperidines with a preference for the thermodynamically more stable trans isomer. nih.gov In a notable example, a base-induced diastereoselective large-scale synthesis of 2,6-trans-piperidine has been reported. nih.gov This approach capitalizes on the thermodynamic equilibration to favor the formation of the trans product. The diastereoselectivity of this process is often influenced by the choice of base and reaction conditions. For instance, the use of a strong base can promote epimerization at the C2 and C6 positions, leading to the more stable trans configuration. mun.ca

Table 1: Base-Induced Diastereoselective Synthesis of 2,6-Trans-Piperidine

| Catalyst/Base | Substrate | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| KOtBu | N-Boc-protected amino-enoate | 2,6-trans-piperidine derivative | >90:10 | Good | mun.ca |

| NaOEt | N-Boc-protected amino-enoate | 2,5-trans-pyrrolidine derivative | >95:5 | Good | mun.ca |

This table illustrates the influence of the base on the diastereoselectivity of the intramolecular aza-Michael reaction. Stronger bases like potassium tert-butoxide (KOtBu) tend to favor the thermodynamically stable trans isomer.

While base-induced methods provide good diastereoselectivity, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral piperidines. documentsdelivered.com Organocatalytic enantioselective intramolecular aza-Michael reactions have been successfully employed for the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. documentsdelivered.com These reactions often utilize chiral amines, such as those derived from Cinchona alkaloids, in combination with an acid co-catalyst to activate the substrate and control the stereochemical outcome. documentsdelivered.com

For example, the use of 9-amino-9-deoxy-epi-hydroquinine as a catalyst with trifluoroacetic acid as a co-catalyst has been shown to produce 2,6-disubstituted piperidines in good yields with high levels of enantioselectivity. documentsdelivered.com The catalyst and co-catalyst work in concert to facilitate the cyclization and control the approach of the nucleophilic amine to the Michael acceptor, thereby dictating the absolute stereochemistry of the newly formed stereocenters.

Reductive Cyclization and Hydroamination Pathways

Alternative strategies for the synthesis of piperidine rings involve reductive cyclization and hydroamination reactions. These methods offer different approaches to ring formation and can provide access to a variety of substituted piperidines.

Although not as common due to the toxicity of mercury reagents, intramolecular amidomercuriation followed by reductive cleavage represents a viable, albeit older, method for piperidine synthesis. This process involves the cyclization of an unsaturated amide induced by a mercury(II) salt, forming an organomercurial intermediate. Subsequent reduction, typically with sodium borohydride, cleaves the carbon-mercury bond and affords the piperidine product. This method has been historically used in the synthesis of various alkaloid structures.

Another approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. nih.govacs.org This reaction proceeds through a reductive transamination process, where the pyridinium ring is first reduced to a dihydropyridine (B1217469) intermediate. This intermediate is then intercepted by water and an external amine, leading to the formation of an N-arylated piperidine. nih.govacs.org

Multicomponent Reaction Strategies for Diverse 4-Oxo-piperidine Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. taylorfrancis.com These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity. taylorfrancis.comrsc.org Several MCRs have been developed for the synthesis of highly functionalized 4-oxo-piperidine derivatives. rsc.orgresearchgate.net

One notable example is a one-pot, four-component reaction that yields complex piperidone scaffolds. researchgate.net This reaction sequence can involve the formation of multiple stereocenters with high diastereoselectivity. researchgate.net Another approach utilizes a three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester, often catalyzed by a Lewis acid or an organocatalyst, to produce functionalized piperidine derivatives. taylorfrancis.com The versatility of MCRs allows for the introduction of various substituents onto the piperidine ring, making it a valuable strategy for creating libraries of diverse 4-oxo-piperidine derivatives for applications in medicinal chemistry and materials science. nih.govtaylorfrancis.comrsc.org

Table 2: Multicomponent Reactions for the Synthesis of 4-Oxo-piperidine Derivatives

| Reaction Type | Components | Catalyst | Product | Key Features | Reference |

| Four-component reaction | Aldehyde, Amine, Silyl enol ether, Nucleophile | Not specified | Complex piperidone scaffold | High diastereoselectivity | researchgate.net |

| Three-component reaction | Aromatic aldehyde, Amine, Acetoacetic ester | ZrOCl₂·8H₂O | Functionalized piperidine | Aqua-compatible catalyst | taylorfrancis.com |

| Three-component reaction | Benzaldehyde, Aniline (B41778), Acetoacetate (B1235776) ester | Immobilized CALB | Clinically valuable piperidines | Biocatalytic, reusable catalyst | rsc.org |

This table summarizes different multicomponent reaction strategies for the synthesis of 4-oxo-piperidine derivatives, highlighting the diversity of components, catalysts, and resulting products.

Double Mannich Condensation Approaches

The Mannich reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of β-amino carbonyl compounds. organic-chemistry.org In the context of piperidinone synthesis, a double Mannich condensation, often referred to as the Petrenko-Kritschenko piperidone synthesis, is a classic and effective approach. wikipedia.org This multicomponent reaction involves the condensation of a primary amine, an aldehyde, and a β-ketoester or a similar C-H acidic carbonyl compound. organic-chemistry.org

The reaction proceeds through the in-situ formation of an iminium ion from the amine and aldehyde, which then undergoes a Mannich-type addition with the enol or enolate of the carbonyl compound. A second Mannich reaction on the other side of the carbonyl group leads to the cyclized piperidinone ring. The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions, allowing for the selective synthesis of isomers like the trans-2,6-disubstituted products. Modern variations of this reaction have expanded its scope, for instance, by using acetoacetate in the presence of indium salts or employing aniline as the amine component, which has been reported to yield products with a transoid configuration of the substituents at the 2 and 6 positions. wikipedia.org

The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine to form a β-nitroamine, has also emerged as a versatile tool in the synthesis of piperidinone-based structures. researchgate.net

Cascade Reactions for Simultaneous Bond Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are particularly valuable for the rapid construction of complex molecular architectures like piperidinones.

Efficient cascade couplings have been developed to synthesize functionalized piperidinones and related bispidines. acs.org By carefully modifying the reaction conditions, the selective formation of either the cis or trans isomer of the piperidinone can be achieved. For example, acidic conditions can favor the formation of the cis isomer, while a base-catalyzed, dynamic crystallization-driven process can lead to the corresponding trans isomer. acs.org

Another example involves a stereocontrolled formal [2 + 2 + 2] radical-ionic process starting from chiral allylsilanes bearing an oxime moiety. nih.govacs.org This cascade is initiated by the addition of an α-iodoester, followed by a 5-exo-trig cyclization and subsequent lactamization to afford the piperidinone core with a high degree of stereocontrol. nih.govacs.org

Metal-Catalyzed Cyclization and Functionalization Routes

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including piperidinones. These methods often offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions.

Oxidative Amination of Non-Activated Alkenes (Gold(I) and Palladium Catalysis)

The intramolecular hydroamination of unactivated alkenes provides a direct route to nitrogen-containing heterocycles. Gold(I) catalysts have been shown to be effective in the intramolecular exo-hydroamination of N-alkenyl carboxamides, leading to the formation of various nitrogen heterocycles in excellent yields.

Palladium-catalyzed oxidative amination of alkenes has also been extensively studied. These reactions can proceed via an aza-Wacker-type mechanism, where a palladium(II) catalyst activates the alkene towards nucleophilic attack by an amine. The use of molecular oxygen as the terminal oxidant makes these processes environmentally benign. nih.gov Efficient palladium-catalyzed aerobic oxidative cyclization of unactivated alkenes bearing pendant unsaturated amide nucleophiles has been developed for constructing various N-heterocycles. thieme-connect.de

| Catalyst System | Substrate Type | Product | Key Features |

| Gold(I) | N-Alkenyl carboxamides | Nitrogen heterocycles | Intramolecular exo-hydroamination. |

| Palladium(II)/O₂ | Alkenes and amines | Allylic amines, enamines | Aza-Wacker type reaction, uses molecular oxygen as a green oxidant. rsc.org |

| Palladium(II)/O₂ | Aliphatic alkenyl amides | Pyrrolizidine and indolizidine derivatives | Aerobic oxidative cascade cyclization. thieme-connect.de |

Stereoselective Hydrogenation of Unsaturated Piperidinones

The stereoselective hydrogenation of unsaturated piperidinone precursors is a powerful strategy for controlling the stereochemistry at the 2 and 6 positions. This method typically involves the reduction of a dihydropyridinone or a related unsaturated intermediate.

For instance, the hydrogenation of tetrasubstituted indolizines, which contain a piperidinone-like fused ring system, has been shown to be highly diastereoselective. nih.gov Depending on the catalyst and conditions, either the cis or trans isomer can be obtained. Theoretical calculations have been employed to rationalize the observed stereoselectivity, often invoking a keto-enol tautomerism under kinetic control. nih.gov Both iridium and rhodium catalysts have been successfully used for the asymmetric hydrogenation of α,β-unsaturated enones, providing access to chiral ketones which can be precursors to piperidinones. nih.gov Catalytic transfer hydrogenation offers an alternative to using pressurized hydrogen gas and has been applied to the reduction of various unsaturated compounds. mdpi.com

Palladium-Catalyzed Aerobic Oxidative Cyclization

Palladium-catalyzed aerobic oxidative cyclization reactions are a powerful tool for constructing N-heterocycles. thieme-connect.de These reactions utilize molecular oxygen as an environmentally friendly terminal oxidant. nih.gov A notable challenge in these reactions is the often slow reoxidation of the palladium(0) intermediate back to the active palladium(II) state. nih.gov To address this, co-catalyst systems, such as a homogenous hybrid catalyst (Co(salophen)‐HQ), have been developed to facilitate efficient electron transfer between the palladium catalyst and molecular oxygen. nih.gov This approach has been successfully applied to the carbocyclization of bisallenes to form seven-membered heterocycles and can be adapted for piperidinone synthesis. nih.gov These methods can be regioselective, allowing for controlled C-H bond functionalization and subsequent annulation to form diverse pyrrole-fused products, which can be precursors to piperidine structures. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| Pd(II)/O₂/Co(salophen)-HQ | Bisallenes | Seven-membered heterocycles | Efficient electron transfer mediator for catalyst reoxidation. nih.govresearchgate.net |

| Pd(II)/O₂ | Aliphatic alkenyl amides | Pyrrolizidine and indolizidine derivatives | Access to various N-heterocycles using a green oxidant. thieme-connect.de |

| Pd(II)/air | Pyrroles | Alkenylated pyrroles, fused pyrrole (B145914) products | Regioselective and switchable C-H alkenylation and annulation. nih.gov |

Rhodium(I)-Catalyzed Hydrofunctionalization

Rhodium catalysts are highly versatile and have been employed in a variety of transformations for the synthesis of piperidines. Rhodium(I)-catalyzed hydrofunctionalization reactions, such as hydroformylation, hydroacylation, and hydroamination, can be used to construct the piperidine ring or introduce functional groups.

For example, a domino hydroformylation-reductive sulfonamidation reaction catalyzed by a rhodium/Naphos system has been developed for the synthesis of sulfonamides from olefins. nih.gov This type of domino reaction could be adapted for the synthesis of piperidinone derivatives. Rhodium(III) catalysts have also been utilized in the difunctionalization of alkenes initiated by C-H bond activation, offering another potential pathway to functionalized piperidine rings. columbia.edu Mechanistic studies on rhodium-catalyzed acylnitrene transfer reactions are also providing insights into new ways to form C-N bonds. youtube.com

Radical Cyclization and Intramolecular C-H Amination

Advanced synthetic strategies, including radical cyclization and intramolecular C-H amination, have emerged as powerful tools for the stereocontrolled construction of polysubstituted piperidine rings. These methods offer alternative pathways that can provide high levels of diastereoselectivity and enantioselectivity, which are crucial for the synthesis of specific stereoisomers of compounds like 2,6-dimethyl-4-oxo-piperidine.

Radical Cyclization

Radical cyclization provides a potent method for forming the piperidine ring, often with predictable stereochemical outcomes. The strategy typically involves the generation of a radical species that subsequently undergoes an intramolecular cyclization reaction. The stereoselectivity of the ring closure is influenced by various factors, including the choice of radical initiator, the hydrogen atom donor, and the substitution pattern of the acyclic precursor.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govacs.org Research in this area has demonstrated a significant and unexpected enhancement in diastereoselectivity by carefully selecting the reagent. While cyclization using tributyltin hydride typically affords the trans piperidines with moderate selectivity, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically improve the diastereomeric ratio in favor of the trans isomer, in some cases up to 99:1. nih.govacs.orgorganic-chemistry.org

This enhanced selectivity is attributed to a unique cascade process that occurs when the slower trapping agent, TTMSS, is used. nih.govacs.org The process involves the initial radical cyclization to form the piperidine radical, followed by a 1,5-radical translocation and a subsequent Smiles-type rearrangement of the minor cis-isomer, which effectively converts it to the more stable trans product before the final hydrogen atom transfer takes place. nih.govacs.orgorganic-chemistry.org This methodology is highly valuable for establishing the desired trans-2,6-disubstituted piperidine core.

| Radical Mediator | Typical Substrate | Typical Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|

| Tributyltin hydride | 7-substituted-6-aza-8-bromooct-2-enoates | 3:1 to 6:1 | nih.govacs.org |

| Tris(trimethylsilyl)silane (TTMSS) | 7-substituted-6-aza-8-bromooct-2-enoates | Up to 99:1 | nih.govacs.orgorganic-chemistry.org |

Intramolecular C-H Amination

Intramolecular C-H amination represents a highly efficient and atom-economical strategy for the synthesis of N-heterocycles. This method involves the direct conversion of a C-H bond into a C-N bond, facilitated by a metal catalyst, typically involving a nitrene intermediate. This approach is particularly powerful for creating the piperidine ring with high control over regioselectivity and stereoselectivity.

Rhodium(II) catalysts are widely employed for this transformation, enabling the stereocontrolled synthesis of variously substituted piperidines from simple precursors. acs.org Research has shown that a sulfamoyloxymethyl "molecular activating arm" can be used to functionalize nearly every saturated methylene (B1212753) group of a piperidine ring through sequential intramolecular Rh-catalyzed aminations. acs.orgresearchgate.net This iterative approach allows for the synthesis of di-, tri-, tetra-, and even pentasubstituted piperidines with a high degree of stereocontrol, demonstrating the potential for generating diverse stereoisomers from a common starting material. acs.org

More recently, ruthenium-based catalyst systems have been developed for enantioselective intramolecular C-H amination. For instance, a chiral ruthenium bis(oxazoline) (pybox) complex can catalyze the ring-closing C-H amination of sulfamoyl azides to afford chiral cyclic sulfamides, which are precursors to chiral amines. organic-chemistry.org These reactions can proceed with excellent yields and high enantiomeric excess (up to 98% ee), particularly for the amination of benzylic C-H bonds. organic-chemistry.org Such methodologies open a direct and efficient route to enantiomerically pure substituted piperidines.

| Catalyst System | Precursor Type | Key Transformation | Typical Outcome | Reference |

|---|---|---|---|---|

| Rhodium(II) acetate | Sulfamoyloxymethyl piperidines | Iterative C-H functionalization | Stereocontrolled synthesis of poly-substituted piperidines | acs.org |

| Chiral Ruthenium-Pybox | Sulfamoyl azides | Enantioselective 1,5-C-H amination | Up to 98% yield, up to 98% ee | organic-chemistry.org |

| Copper(I) iodide/bpy | 2-Aminoaryl methyl ketones | Intramolecular oxidative C–H amination | Synthesis of isatins (related N-heterocycle) | rsc.org |

Elucidation of Reaction Mechanisms and Kinetic/thermodynamic Control in 4 Oxo Piperidine Formation

Mechanistic Investigations of 6-Endo-Trig Cyclization

A key strategy for synthesizing 2,6-disubstituted 4-oxopiperidines is the acid-mediated 6-endo-trig cyclization of amine-substituted enones. researchgate.netnih.gov This intramolecular process has been developed to provide stereoselective access to these important heterocyclic scaffolds. researchgate.net The reaction proceeds by treating a suitable acyclic precursor with an acid, which catalyzes the ring-closing reaction to form the piperidine (B6355638) ring. researchgate.net

In the acid-mediated cyclization for the formation of 2,6-dimethyl-4-oxo-piperidine, the stereochemical outcome is governed by a balance between kinetic and thermodynamic control. researchgate.net Initial investigations show that the trans-diastereomer is formed first, indicating it is the kinetic product of the reaction. researchgate.net However, upon prolonged exposure to the acidic reaction conditions, this initial product isomerizes. researchgate.net

Control experiments have demonstrated that the trans-4-oxopiperidine is the less stable, kinetic diastereomer. researchgate.net When the diastereomerically pure trans-product is resubjected to the acid-mediated cyclization conditions, it gradually converts to the more thermodynamically stable cis-product. researchgate.net Monitoring the reaction over time reveals a shift in the diastereomeric ratio, eventually favoring the cis-isomer. For instance, after an extended period, a final ratio of 67:33 in favor of the 2,6-cis-product was observed. researchgate.net This isomerization highlights the reversibility of the cyclization process under these conditions.

| Time (hours) | Diastereomeric Ratio (trans:cis) | Controlling Factor |

|---|---|---|

| 1 | Primarily trans | Kinetic Control |

| 24 | 33:67 | Thermodynamic Control |

Acid catalysis is essential for promoting the 6-endo-trig cyclization. The reaction is typically performed using a strong acid, such as hydrochloric acid, in a protic solvent like methanol (B129727). researchgate.netnih.gov The concentration and nature of the acid catalyst significantly impact the reaction's efficiency and yield. researchgate.netnih.gov

Optimization studies have shown that the amount of acid is critical. Using insufficient acid (e.g., 50 mol%) can lead to an incomplete reaction even after extended periods. researchgate.net Conversely, conditions must be controlled to prevent undesired side reactions, such as the removal of acid-labile protecting groups (e.g., a Boc-protecting group) that are often installed on the nitrogen atom. researchgate.netnih.gov The choice of solvent also plays a role, with methanol being a common medium that facilitates the dissolution of the reactants and the catalytic action of the acid. researchgate.net In some syntheses of related piperidines, switching between Lewis and Brønsted acids has been shown to switch the reaction between kinetic and thermodynamic control. nih.gov

| Acid Catalyst | Concentration | Solvent | Key Observation |

|---|---|---|---|

| Hydrochloric Acid (HCl) | 1 M | Methanol | Effective cyclization to form 2,6-disubstituted-4-oxopiperidines. researchgate.net |

| Varying Lewis Acids | - | - | Can favor kinetic cis product at low temperatures. nih.gov |

| MeAlCl₂ | - | Chloroform | Can favor thermodynamic trans product at reflux temperatures. nih.gov |

The observed isomerization from the kinetically favored trans-2,6-dimethyl-4-oxo-piperidine to the thermodynamically stable cis-isomer strongly suggests that the cyclization mechanism is reversible. researchgate.net This reversibility can be explained by a retro-conjugate addition pathway, specifically a retro-Michael reaction.

In this proposed mechanism, the piperidine ring of the kinetic trans-product can undergo an acid-catalyzed ring-opening. This process breaks the bond formed during the initial cyclization, reverting to the open-chain amine-substituted enone precursor. This intermediate can then undergo a subsequent intramolecular conjugate addition (Michael reaction) to re-form the piperidine ring. This re-cyclization can lead to either the cis or trans diastereomer, but over time, the equilibrium will shift towards the formation of the more thermodynamically stable cis-product.

Stereochemical Outcome Determination in Asymmetric Syntheses

In the asymmetric synthesis of piperidines, establishing the absolute and relative stereochemistry of the final product is a critical step. For complex molecules like trans-2,6-disubstituted piperidines, the stereochemical outcome is often determined through a combination of stereoselective reactions and analytical verification. nih.gov

One effective methodology involves the stereoselective addition of organocuprates to chiral dehydropyridone intermediates. This approach has been shown to produce trans-2,6-disubstituted piperidines with high stereocontrol. nih.gov The determination of the final stereochemistry is often achieved by converting the synthesized compound into a natural product or a molecule of known absolute configuration. nih.gov For example, a synthesized 4-oxo-trans-2,6-disubstituted piperidine was further elaborated into the alkaloid (−)-myrtine. By comparing the spectral data and optical rotation of the synthetic product with the known values for the natural alkaloid, the trans stereochemistry was unequivocally confirmed. nih.gov

Reaction Pathway Analysis of Multicomponent and Cascade Processes

The formation of substituted piperidine rings can also be achieved through elegant multicomponent or cascade reactions, where multiple bonds are formed in a single operation. Analyzing the reaction pathways of these complex transformations is key to understanding and optimizing them. researchgate.netrsc.org These processes often involve a sequence of reactions, such as Michael additions, cyclizations, and annulations, that proceed in a domino fashion. rsc.org

For example, the synthesis of related heterocyclic systems has been achieved via a cascade Michael/oxa-Michael pathway. rsc.org In other systems, a radical/ionic relay process has been identified, involving steps like a hydrogen atom transfer (HAT), a 1,4-radical addition, and a subsequent back hydrogen abstraction. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to map the energy profiles of these pathways, compare the activation barriers for different possible routes (e.g., 6-endo-trig vs. 5-exo-trig cyclizations), and rationalize the observed product distribution. nih.govrsc.org

Catalytic Cycle Analysis in Metal-Mediated Syntheses

While acid catalysis is common, the synthesis of piperidine derivatives can also be achieved using transition metal catalysts. uchicago.eduuchicago.edu The analysis of the catalytic cycle is fundamental to understanding the mechanism of these metal-mediated transformations. A typical catalytic cycle involves a series of elementary steps where the metal center coordinates to the substrate, facilitates the key bond-forming events, and is then regenerated to participate in another cycle. uchicago.edu

Key steps in such a catalytic cycle can include:

Substrate C-H activation: The metal catalyst activates a typically inert C-H bond, preparing it for functionalization. uchicago.edu

Transmetallation: A hydrocarbyl fragment is transferred from one metal intermediate to another in dual catalytic systems. uchicago.edu

Migratory Insertion: An unsaturated group inserts into a metal-carbon or metal-hydride bond.

Reductive Elimination: The final product is formed and released from the metal center, which is often reduced in oxidation state.

Analyzing each step of the cycle, including the structure of intermediates and the kinetics of each transformation, is crucial for optimizing the catalyst's performance and controlling the reaction's outcome. uchicago.edu

Kinetics of Ring-Opening and Cyclization Reactions in Related Systems

The balance between ring-opening and cyclization is a critical aspect of piperidine synthesis. The relative rates of these competing reactions determine the feasibility of forming the stable heterocyclic ring and can be influenced by various factors.

Research Findings:

Studies on related piperidine systems have provided valuable insights into the kinetics of these processes. For instance, the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations demonstrates a clear switch between kinetic and thermodynamic control. nih.govacs.org In these reactions, the cis or trans configuration of the product is dictated by the reaction conditions.

Under kinetic control, which typically occurs at lower temperatures, the product that forms faster is favored. This is the kinetic product . Conversely, under thermodynamic control, usually at higher temperatures and with longer reaction times, the more stable product is the major isomer. This is the thermodynamic product . wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the case of certain piperidine syntheses, the cis isomer is often the kinetic product, forming more rapidly due to a lower activation energy barrier. nih.govacs.org However, the trans isomer is frequently the more thermodynamically stable product due to reduced steric strain. nih.govacs.org Given sufficient energy (e.g., higher temperature), the initially formed cis product can undergo a ring-opening or isomerization process to the more stable trans product, demonstrating the reversibility of the cyclization. nih.govacs.org

The choice of catalyst also plays a crucial role. Lewis acids and Brønsted acids can steer the reaction towards either kinetic or thermodynamic products by influencing the stability of the transition states. nih.govacs.org For example, the use of certain Lewis acids at low temperatures can favor the formation of the kinetic cis-piperidine, while other conditions can promote equilibration to the thermodynamic trans-piperidine. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways and transition state energies. These calculations support the experimental findings, indicating that the cyclization can proceed through mechanisms with significant carbocationic character. nih.gov The stability of these carbocation intermediates influences the preferred reaction pathway and, consequently, the stereochemistry of the resulting piperidine.

Interactive Data Table: Kinetic vs. Thermodynamic Control in Piperidine Synthesis

The following table summarizes the general principles of kinetic and thermodynamic control as they apply to the formation of substituted piperidines.

| Control Type | Favored Product | Reaction Conditions | Product Characteristics |

| Kinetic Control | The product that forms the fastest. | Typically lower temperatures, shorter reaction times. | Lower activation energy for formation. May not be the most stable isomer. |

| Thermodynamic Control | The most stable product. | Typically higher temperatures, longer reaction times, allowing for equilibrium. | Lowest overall Gibbs free energy. Often the sterically less hindered isomer. |

The kinetics of N-formylation of piperidine and related compounds have also been investigated, showing that the reactions are first order in both reactants. researchgate.net Such studies contribute to a broader understanding of the reactivity of the piperidine ring system.

Advanced Spectroscopic and Crystallographic Characterization of Trans 2,6 Dimethyl 4 Oxo Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. Through various NMR experiments, it is possible to map out the carbon framework, identify the chemical environment of each proton, establish connectivity between atoms, and deduce the stereochemical arrangement of the molecule.

The ¹H and ¹³C NMR spectra of trans-2,6-dimethyl-4-oxo-piperidine provide the foundational data for its structural analysis. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In a typical chair conformation of the trans isomer, the two methyl groups at the C-2 and C-6 positions are expected to be in an equatorial orientation to minimize steric strain.

The proton (¹H) NMR spectrum would exhibit distinct signals for the methine protons at C-2 and C-6, the methylene (B1212753) protons at C-3 and C-5, the methyl protons, and the amine proton (N-H). The protons on the piperidine (B6355638) ring form a complex spin system, and their signals often appear as multiplets due to coupling with neighboring protons.

The carbon (¹³C) NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C-4), the two methine carbons (C-2 and C-6), the two methylene carbons (C-3 and C-5), and the two methyl carbons. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum.

A representative set of predicted ¹H and ¹³C NMR chemical shifts for trans-2,6-dimethyl-4-oxo-piperidine is presented in the interactive table below. These values are based on typical ranges for similar piperidone structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.0-3.2 (m) | ~55-60 |

| C3-H₂ | ~2.2-2.5 (m) | ~45-50 |

| C4 | - | ~205-210 |

| C5-H₂ | ~2.2-2.5 (m) | ~45-50 |

| C6-H | ~3.0-3.2 (m) | ~55-60 |

| CH₃ | ~1.1-1.3 (d) | ~15-20 |

| N-H | Variable | - |

Note: 'm' denotes a multiplet and 'd' denotes a doublet. The chemical shift for the N-H proton can be broad and its position is dependent on solvent and concentration.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the stereochemistry of the molecule.

The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds. For trans-2,6-dimethyl-4-oxo-piperidine, a COSY spectrum would show correlations between the C2-H and the C3-H₂ protons, and between the C5-H₂ and the C6-H protons. It would also confirm the coupling between the methine protons (C2-H and C6-H) and their respective methyl group protons.

TOCSY (TOtal Correlation SpectroscopY) extends these correlations, revealing entire spin systems. A TOCSY experiment would show correlations between all protons within a coupled network. For instance, irradiating the C2-H proton would show correlations to the C3-H₂ protons as well as the methyl protons at C-2.

HSQC (Heteronuclear Single Quantum Coherence) is used to correlate protons directly to the carbons they are attached to. columbia.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~1.2 ppm would show a cross-peak with the carbon signal at ~18 ppm, confirming the assignment of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. In the case of trans-2,6-dimethyl-4-oxo-piperidine, HMBC would show correlations from the methyl protons to both the C-2/C-6 carbons and the C-3/C-5 carbons. Importantly, correlations from the protons on C-2, C-3, C-5, and C-6 to the carbonyl carbon (C-4) would definitively establish the position of the keto group.

NOESY (Nuclear Overhauser Effect SpectroscopY) is a powerful technique for determining the spatial proximity of atoms, which is essential for confirming the relative stereochemistry and the preferred conformation of the molecule. For trans-2,6-dimethyl-4-oxo-piperidine, a key NOESY correlation would be expected between the axial protons at C-2, C-3, C-5, and C-6. The absence of strong NOE signals between the two methyl groups would support the trans configuration, where they are on opposite sides of the ring and likely in equatorial positions in a chair conformation.

While a chair conformation with equatorial methyl groups is expected to be the most stable, piperidine rings can undergo conformational changes, such as ring inversion. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal broadening. If a conformational equilibrium exists, lowering the temperature can "freeze out" the individual conformers, allowing for their individual characterization. For trans-2,6-dimethyl-4-oxo-piperidine, VT-NMR could be used to determine the energy barrier for ring inversion and to confirm the stability of the di-equatorial chair conformation.

2D NMR Techniques for Connectivity and Stereochemistry

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

The determination of the three-dimensional structure of Trans-2,6-dimethyl-4-oxo-piperidine through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry and solid-state packing. This technique is the gold standard for elucidating the precise arrangement of atoms in a crystalline solid.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a complete set of bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the covalent bonding framework of the molecule and for making detailed comparisons with theoretically calculated models and related known structures. Without experimental data, a table of these parameters cannot be generated.

Analysis of Ring Conformation (e.g., Distorted Boat, Chair)

The piperidine ring can adopt several conformations, with the chair and boat forms being the most common. For Trans-2,6-dimethyl-4-oxo-piperidine, a chair conformation with the two methyl groups in equatorial positions would generally be expected to be the most stable. However, the presence of the carbonyl group at the 4-position can influence the ring geometry, potentially leading to a flattened or distorted chair conformation. A detailed analysis based on the determined torsion angles from X-ray data is necessary to definitively characterize the ring's shape.

Puckering Amplitudes and Asymmetry Parameters

To provide a more quantitative description of the ring's conformation beyond simple descriptors like "chair" or "boat," puckering and asymmetry parameters would be calculated from the crystallographic data. These parameters precisely define the degree and nature of the non-planarity of the heterocyclic ring.

Intermolecular Interactions and Crystal Packing

An analysis of the crystal structure would reveal the network of intermolecular interactions that govern the packing of the molecules in the solid state. These interactions could include hydrogen bonds involving the N-H group and the carbonyl oxygen, as well as weaker van der Waals forces. Understanding the crystal packing is crucial for relating the molecular structure to the macroscopic properties of the crystalline material.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of Trans-2,6-dimethyl-4-oxo-piperidine (C₇H₁₃NO) is 127.18 g/mol .

Upon electron impact ionization, the molecular ion ([M]⁺˙) would be formed. Subsequent fragmentation would likely involve characteristic losses of small neutral molecules and radical species. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom and the loss of substituents. The presence of the ketone functionality would also direct specific fragmentation processes, such as McLafferty rearrangements if appropriate gamma-hydrogens are available. A detailed analysis of the mass spectrum would allow for the proposal of specific fragmentation mechanisms and the identification of characteristic fragment ions. Without an experimental mass spectrum, a detailed fragmentation table cannot be provided.

Conformational Analysis and Molecular Geometry of Trans 2,6 Dimethyl 4 Oxo Piperidine

Intrinsic Ring Conformations and Energy Minima

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, predominantly adopts a chair conformation, which is significantly more stable than other potential forms like the boat or twist-boat conformations. This preference is primarily due to the minimization of torsional strain and unfavorable steric interactions. For trans-2,6-dimethyl-4-oxo-piperidine, the fundamental chair conformation is the most stable arrangement of the ring itself.

In this chair form, the two methyl groups are positioned in a trans relationship, meaning one is oriented in an axial (a) position while the other is in an equatorial (e) position, or vice-versa. This leads to two possible, non-identical chair conformers: one with an axial methyl at C2 and an equatorial methyl at C6 (2a,6e), and the other with an equatorial methyl at C2 and an axial methyl at C6 (2e,6a). These two conformers are in a dynamic equilibrium.

Influence of Alkyl Substituents on Ring Puckering and Preferred Conformations

The presence and orientation of the two methyl groups at the C2 and C6 positions have a profound impact on the puckering of the piperidine ring and the equilibrium between the two chair conformers. In a simple monosubstituted cyclohexane (B81311), a methyl group strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens. The energetic penalty for an axial methyl group, known as the A-value, is approximately 1.7 kcal/mol.

Interconversion Barriers and Dynamics of Ring Flip

The two chair conformations of trans-2,6-dimethyl-4-oxo-piperidine can interconvert through a process known as ring inversion or ring flipping. This process is not a simple, single-step motion but proceeds through a series of higher-energy transition states and intermediates, including half-chair and twist-boat conformations. The energy barrier for the ring inversion of cyclohexane is approximately 10-11 kcal/mol. For piperidine and its derivatives, this barrier can be slightly different due to the presence of the nitrogen atom and its substituent.

The rate of ring inversion is temperature-dependent. At room temperature, the interconversion is typically rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. To study the individual conformers and determine the energy barrier to interconversion, low-temperature NMR spectroscopy is often employed. As the temperature is lowered, the rate of ring flip slows down, and eventually, the signals for the distinct axial and equatorial environments can be resolved. The temperature at which the signals coalesce can be used to calculate the free energy of activation for the ring inversion process. For trans-2,6-dimethyl-4-oxo-piperidine, a detailed experimental determination of this barrier would require such variable-temperature NMR studies.

Stereoelectronic Effects on Conformational Preferences

Stereoelectronic effects, which involve the interaction of electron orbitals, can also play a crucial role in determining the conformational preferences of trans-2,6-dimethyl-4-oxo-piperidine. One of the most significant stereoelectronic effects in piperidine rings is the interaction involving the nitrogen lone pair. The orientation of the lone pair, whether axial or equatorial, can influence the stability of the molecule.

In the case of trans-2,6-dimethyl-4-oxo-piperidine, the nitrogen lone pair can interact with the antibonding orbitals (σ) of adjacent C-C or C-H bonds in a hyperconjugative manner. For example, an axial lone pair can have a stabilizing interaction with the σ orbitals of the C2-C3 and C6-C5 bonds. Conversely, an equatorial lone pair can interact with the σ* orbitals of the C2-H and C6-H bonds.

The presence of the carbonyl group at C4 introduces further stereoelectronic considerations. The π-system of the C=O bond can interact with the σ-framework of the ring. For instance, there can be an interaction between the p-orbitals of the carbonyl carbon and the adjacent C-C bonds. Furthermore, the dipole moment of the carbonyl group can influence the electrostatic environment within the ring, potentially affecting the conformational equilibrium. A detailed analysis of these effects would necessitate high-level computational studies to dissect the various orbital interactions and their energetic contributions.

Computational Chemistry and Theoretical Studies of Trans 2,6 Dimethyl 4 Oxo Piperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and, consequently, the geometry and other properties of a molecule.

Ab initio and Density Functional Theory (DFT) are two of the most widely used methods in quantum chemistry. While direct computational studies on trans-2,6-dimethyl-4-oxo-piperidine are not extensively documented in publicly available literature, the principles of these calculations can be applied to understand its characteristics. DFT, in particular, has proven to be a robust method for studying piperidine (B6355638) derivatives. For instance, studies on similar piperidine-based compounds have utilized DFT to gain insights into their molecular geometry, electronic stability, and reactivity researchgate.net.

For trans-2,6-dimethyl-4-oxo-piperidine, a typical DFT calculation, for example at the B3LYP/6-31G(d,p) level of theory, would be employed to optimize the molecular geometry. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The "trans" configuration indicates that the two methyl groups are on opposite sides of the piperidine ring's plane, which would be reflected in the calculated dihedral angles. The piperidine ring itself is expected to adopt a chair conformation to minimize steric strain.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties of Trans-2,6-dimethyl-4-oxo-piperidine

| Property | Hypothetical Value | Significance |

| Total Energy | Varies with method | A measure of the molecule's stability. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | A measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would depend on the specific computational method and basis set used.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. Theoretical NMR studies on related piperidine derivatives, such as 4-(1-pyrrolidinyl)piperidine, have demonstrated that calculated chemical shifts for different conformers can help in understanding the conformational equilibrium in solution researchgate.net. For trans-2,6-dimethyl-4-oxo-piperidine, calculations would predict the 1H and 13C NMR chemical shifts. These predictions would be sensitive to the chair conformation of the piperidine ring and the equatorial or axial positions of the protons and methyl groups.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy. For trans-2,6-dimethyl-4-oxo-piperidine, the most prominent predicted peaks would include the C=O stretching frequency of the ketone group (typically around 1700-1720 cm-1), N-H stretching (around 3300-3500 cm-1), and C-H stretching frequencies of the methyl and methylene (B1212753) groups. Comparing the calculated IR spectrum with an experimental one can confirm the presence of key functional groups and provide evidence for the molecule's structure.

Table 2: Predicted Spectroscopic Data for Trans-2,6-dimethyl-4-oxo-piperidine

| Spectroscopic Parameter | Predicted Value Range | Experimental Correlation |

| 1H NMR Chemical Shift (Axial Protons) | 2.0 - 2.5 ppm | Upfield relative to equatorial protons. |

| 1H NMR Chemical Shift (Equatorial Protons) | 2.5 - 3.0 ppm | Downfield relative to axial protons. |

| 13C NMR Chemical Shift (C=O) | 205 - 215 ppm | Characteristic for a ketone carbonyl. |

| IR Frequency (C=O Stretch) | 1710 - 1730 cm-1 | Strong absorption band. |

| IR Frequency (N-H Stretch) | 3300 - 3400 cm-1 | Moderate, potentially broad absorption. |

Note: These are generalized predictions based on typical values for similar structures.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. MD simulations model the movement of atoms and molecules based on a classical force field.

For trans-2,6-dimethyl-4-oxo-piperidine, an MD simulation would reveal the dynamic behavior of the piperidine ring. It would show the chair conformation as the most stable, but it could also capture less frequent conformational changes, such as ring flipping to a boat or twist-boat conformation, although the latter are generally high-energy states for a simple piperidine ring. The simulation would also illustrate the rotational freedom of the methyl groups and the interactions of the molecule with its environment, such as a solvent.

Studies on other piperidine derivatives have successfully used MD simulations to understand their conformational stability and flexibility, which are crucial for their biological activity researchgate.netnih.govnih.gov. For example, the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation can indicate the stability of a particular conformation nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on mechanistic interactions, not biological outcomes)

QSAR and molecular docking are powerful computational tools used to predict the biological activity and interaction of molecules with target proteins based on their physicochemical properties and three-dimensional structures. For a compound like trans-2,6-dimethyl-4-oxo-piperidine, these studies would be instrumental in elucidating its potential as a scaffold in medicinal chemistry.

Ligand-Target Interaction Modeling at a Molecular Level

Molecular docking simulations are a primary method for modeling the interaction between a ligand, such as trans-2,6-dimethyl-4-oxo-piperidine, and a biological target, typically a protein or enzyme. This technique predicts the preferred orientation of the ligand when bound to the active site of the target, forming a stable complex.

Studies on similar piperidin-4-one derivatives have successfully employed molecular docking to understand their binding mechanisms. For instance, research on hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives revealed their potential to bind to the active site of the Bcl-2 protein, an important anti-apoptotic target. nih.gov The interactions observed in these studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For trans-2,6-dimethyl-4-oxo-piperidine, the ketone group at the 4-position and the secondary amine in the piperidine ring would be key sites for forming hydrogen bonds with amino acid residues in a target's active site. The methyl groups at the 2 and 6 positions would contribute to hydrophobic interactions.

A hypothetical docking study of trans-2,6-dimethyl-4-oxo-piperidine would involve the following steps:

Preparation of the Ligand Structure: The 3D structure of trans-2,6-dimethyl-4-oxo-piperidine would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: A relevant biological target would be chosen based on the therapeutic area of interest. The 3D structure of the protein, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be docked into the defined active site of the protein. The program would generate multiple possible binding poses.

Analysis of Binding Poses: The generated poses would be analyzed based on their predicted binding energy and the nature of the molecular interactions.

The following table outlines the types of interactions that would be analyzed in such a study:

| Interaction Type | Potential Interacting Groups on Trans-2,6-dimethyl-4-oxo-piperidine | Potential Interacting Residues on a Target Protein |

| Hydrogen Bonding | Carbonyl oxygen (C=O), Amine hydrogen (N-H) | Polar amino acids (e.g., Serine, Threonine, Tyrosine, Aspartate, Glutamate) |

| Hydrophobic Interactions | Methyl groups (CH3), Piperidine ring backbone | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Van der Waals Forces | All atoms of the molecule | All atoms of the protein's binding pocket |

Prediction of Binding Modes and Affinities to Biomolecular Targets (mechanistic focus)

The prediction of binding modes and affinities is a crucial output of molecular docking studies. The binding mode refers to the specific orientation and conformation of the ligand within the target's active site, while the binding affinity is a measure of the strength of the interaction, often expressed as a binding energy or an inhibition constant (Ki).

For trans-2,6-dimethyl-4-oxo-piperidine, different binding modes could be possible depending on the topology and chemical environment of the target's active site. The trans configuration of the methyl groups would create specific steric constraints that influence the possible orientations within a binding pocket.

The predicted binding affinity provides a quantitative measure to rank different ligands or different binding poses of the same ligand. Lower binding energies typically indicate a more stable and favorable interaction. These predictions are based on scoring functions within the docking software that approximate the free energy of binding.

A hypothetical analysis of binding affinities for trans-2,6-dimethyl-4-oxo-piperidine docked to a target protein might yield data similar to the following conceptual table:

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -7.5 | TYR123, SER98, LEU45 | 2 | 3 |

| 2 | -6.8 | ASP87, PHE150 | 1 | 4 |

| 3 | -6.2 | GLU110, VAL76 | 1 | 2 |

It is important to note that these predicted values are theoretical and require experimental validation, for example, through in vitro binding assays. The accuracy of these predictions is highly dependent on the quality of the protein structure and the sophistication of the scoring function used. While no specific studies on trans-2,6-dimethyl-4-oxo-piperidine are currently published, the established methodologies used for other piperidone derivatives provide a clear roadmap for future computational investigations of this compound.

Synthetic Utility of Trans 2,6 Dimethyl 4 Oxo Piperidine As a Chiral Building Block

Application in the Total Synthesis of Natural Products

The rigid, stereochemically defined structure of trans-2,6-dimethyl-4-oxo-piperidine makes it an ideal starting point for the asymmetric synthesis of various alkaloids. The predefined stereocenters at the C2 and C6 positions guide the stereochemical outcome of subsequent reactions, enabling the efficient construction of target molecules with high levels of stereocontrol.

Quinolizidine (B1214090) Alkaloids (e.g., Myrtine)

The quinolizidine ring system is a common structural motif in a large family of alkaloids with a wide range of biological activities. The total synthesis of the quinolizidine alkaloid (-)-myrtine has been successfully achieved utilizing a strategy that employs a trans-2,6-disubstituted-4-piperidone derivative. acs.org In one approach, a key intermediate, (2S,6S)-4-oxo-trans-2,6-disubstituted piperidine (B6355638), is synthesized and subsequently cyclized to form the characteristic quinolizidine core of myrtine. tandfonline.com This methodology highlights the utility of the piperidone scaffold in facilitating the construction of the bicyclic alkaloid framework. tandfonline.com

Table 1: Key Data on the Synthesis of (-)-Myrtine

| Feature | Description | Reference |

| Target Molecule | (-)-Myrtine | acs.orgtandfonline.com |

| Key Intermediate | (2S,6S)-4-oxo-trans-2,6-disubstituted piperidine | tandfonline.com |

| Synthetic Strategy | Asymmetric synthesis using a chiral building block | tandfonline.com |

| Overall Yield | 17% (from β-amino ester) | tandfonline.com |

| Number of Steps | 14 | tandfonline.com |

Scaffold for the Construction of Structurally Complex Molecules

The inherent structural features of trans-2,6-dimethyl-4-oxo-piperidine make it an attractive scaffold for the development of more complex and medicinally relevant molecules. Its rigid conformation and multiple functionalization points allow for the systematic exploration of chemical space.

Design and Synthesis of Spiropiperidine Scaffolds

Spiropiperidines, characterized by a spirocyclic junction involving the piperidine ring, are of significant interest in drug discovery due to their three-dimensional nature and structural rigidity. nih.gov The 4-oxo functionality of trans-2,6-dimethyl-4-oxo-piperidine provides a convenient handle for the construction of such spirocyclic systems. researchgate.netnih.gov

Methodologies for the synthesis of spiropiperidines often involve the reaction of a 4-piperidone (B1582916) derivative with a suitable bis-nucleophile or through intramolecular cyclization reactions. nih.govresearchgate.net For instance, the intramolecular Friedel-Crafts alkylation of derivatives prepared from 4-piperidones can lead to the formation of spiro-quinoline-piperidine scaffolds. nih.gov The development of photoredox strategies has also enabled the synthesis of complex spiropiperidines under mild conditions. researchgate.net

Table 2: Strategies for Spiroperidine Synthesis from 4-Piperidone Derivatives

| Synthetic Approach | Description | Reference |

| Intramolecular Friedel-Crafts | Cyclization of an aromatic ring onto the piperidine scaffold. | nih.gov |

| Photoredox Catalysis | Radical-mediated cyclization to form the spiro-junction. | researchgate.net |

| Dipolar Cycloaddition | Reaction with azomethine ylides to form dispiroheterocycles. | researchgate.net |

Functionalization Strategies at Different Ring Positions

The piperidine ring of trans-2,6-dimethyl-4-oxo-piperidine offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of substituted piperidines. The nitrogen atom, the carbonyl group at C4, and the positions alpha to the nitrogen (C2 and C6) can all be selectively functionalized.

Strategies for the synthesis of 2,4,6-trisubstituted piperidines have been developed, showcasing the ability to introduce functionality at the C4 position in addition to the existing C2 and C6 substituents. This can be achieved through various methods, including anion relay chemistry, which allows for a modular approach to construct all possible stereoisomers of the target piperidine scaffold. Furthermore, the carbonyl group at C4 can be transformed into other functional groups, such as a hydroxyl or an amino group, providing further opportunities for diversification.

Catalytic Applications of Derivatives (e.g., 4-oxo-TEMPO)

A prominent derivative of the piperidine scaffold is 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-oxo-TEMPO. This stable nitroxyl (B88944) radical has found widespread use as a catalyst in organic synthesis, particularly in oxidation reactions.

4-Oxo-TEMPO, often used in conjunction with a co-oxidant, provides a mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its catalytic activity is also harnessed in various other transformations, including the aerobic oxidative conversion of aldehydes to nitriles and the synthesis of N-sulfinyl and N-sulfonylimines. The stability and efficiency of 4-oxo-TEMPO make it a valuable tool for both laboratory-scale synthesis and industrial processes.

Beyond its role in synthetic chemistry, 4-oxo-TEMPO is utilized in a variety of research fields. It serves as a spin probe in electron paramagnetic resonance (EPR) studies, a radical scavenger in biological studies, and a component in the development of organic radical batteries.

Table 3: Applications of 4-oxo-TEMPO

| Application Area | Specific Use | Reference |

| Organic Synthesis | Catalyst for alcohol oxidation | |

| Synthesis of nitriles and imines | ||

| Materials Science | Redox source for anodes in batteries | |

| Polymer stabilization | ||

| Biological Research | Radical spin-trapping and biological studies | |

| Antioxidant research |

Research Findings on the Catalytic Applications of Trans-2,6-dimethyl-4-oxo-piperidine Remain Elusive

Despite a comprehensive search of scientific literature, specific research detailing the synthetic utility of trans-2,6-dimethyl-4-oxo-piperidine as a chiral building block for oxidation catalysts and in the development of novel nitroxide-based catalysts has not been identified.

While the broader field of piperidine chemistry is rich with examples of their application in catalysis and as chiral synthons, information directly pertaining to the trans-2,6-dimethyl substituted 4-oxopiperidine in these specific catalytic contexts appears to be absent from the available public-domain scientific literature. General searches on piperidine derivatives did reveal their use in various catalytic systems; however, these findings were not specific to the requested compound. For instance, studies on other substituted piperidines have shown their potential in asymmetric synthesis and as ligands for various metal-catalyzed reactions. There is also research on the synthesis of related compounds, such as 2,2,6,6-tetramethyl-4-oxo-piperidine, which is a well-known precursor to TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), a widely used nitroxide radical catalyst. However, a direct link or analogous application for trans-2,6-dimethyl-4-oxo-piperidine could not be established from the conducted searches.

Consequently, the creation of a detailed and scientifically accurate article adhering to the requested outline on the "" for oxidation and nitroxide-based catalysts is not possible at this time due to the lack of foundational research data.

Structure Activity Relationship Sar Studies of Trans 2,6 Dimethyl 4 Oxo Piperidine Analogues: Molecular Interaction Mechanisms

Influence of Stereochemistry on Molecular Recognition

The spatial arrangement of atoms, or stereochemistry, within a molecule plays a pivotal role in its ability to be recognized by and interact with biological targets. In the context of piperidine (B6355638) analogues, the orientation of substituents on the piperidine ring can dramatically alter binding affinity and selectivity.

Studies on 3,4-disubstituted piperidine analogues have revealed that stereochemistry is a critical determinant of their activity at monoamine transporters. For instance, research on a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues demonstrated that the cis and trans isomers, as well as their respective enantiomers, exhibit distinct selectivity profiles for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). utmb.edunih.gov Specifically, the (+)-trans isomers were found to be selective for DAT/NET, while the (-)-trans and (+)-cis isomers showed a preference for SERT or SERT/NET. utmb.edunih.gov This highlights how subtle changes in the 3D arrangement of the piperidine ring and its substituents can dictate which biological transporter the molecule will preferentially bind to.

Furthermore, investigations into alpha,alpha-diaryl-1-piperidinebutanols as antiarrhythmic agents indicated that the presence of a 2,6-dimethylpiperidine (B1222252) group was associated with the most favorable antiarrhythmic profiles. nih.gov This suggests that the stereochemistry imparted by the two methyl groups in a cis or trans configuration is a key factor in the molecular recognition by the target ion channels or receptors responsible for cardiac rhythm.

The rigidity of the piperidine ring can also be modulated to influence binding. The introduction of bridging moieties to create bicyclic structures, such as 2-azanorbornanes, can enhance affinity. nih.gov This strategy of rigidification can help to lock the molecule into a conformation that is more favorable for binding to the receptor, thereby improving potency. nih.gov

Elucidation of Molecular Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

The biological effects of trans-2,6-dimethyl-4-oxo-piperidine analogues are mediated through their binding to specific biological macromolecules, most notably enzymes and receptors. The nature of these interactions is multifaceted, involving a combination of forces that stabilize the ligand-macromolecule complex.

Hydrogen bonds are a critical component of molecular recognition, involving the sharing of a hydrogen atom between two electronegative atoms. nih.gov In the context of piperidine analogues, the nitrogen atom within the piperidine ring and the oxygen atom of the keto group in trans-2,6-dimethyl-4-oxo-piperidine can act as hydrogen bond acceptors, while the N-H group of the piperidine can serve as a hydrogen bond donor.